molecular formula C14H8ClF4NO B13050901 N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide

Katalognummer: B13050901
Molekulargewicht: 317.66 g/mol
InChI-Schlüssel: PEZNKYKENSENGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C14H9ClF3NO. It is a member of the benzamide class of compounds, which are widely used in various fields due to their diverse chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. detailed studies on its exact mechanism are still limited.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide include:

Uniqueness

What sets this compound apart is its unique combination of a fluorine atom and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C14H8ClF4NO

Molekulargewicht

317.66 g/mol

IUPAC-Name

N-(4-chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H8ClF4NO/c15-9-2-4-10(5-3-9)20-13(21)11-6-1-8(7-12(11)16)14(17,18)19/h1-7H,(H,20,21)

InChI-Schlüssel

PEZNKYKENSENGD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)C(F)(F)F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.